molecular formula C10H17N3O2S2 B5539092 N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide CAS No. 53573-03-8

N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide

Cat. No. B5539092
CAS RN: 53573-03-8
M. Wt: 275.4 g/mol
InChI Key: GQJMBIBARPVSDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide and its derivatives often involves complex reactions, aiming at obtaining specific structural configurations for targeted research purposes. For instance, the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N, N -bis(dimethylamino)dimethylsilane yields related compounds with unique properties, indicating the versatility in synthesis approaches for sulfonamide derivatives (Nikonov et al., 2021).

Molecular Structure Analysis

Molecular structure analysis provides insight into the arrangement of atoms within a molecule, influencing its chemical behavior and interactions. X-ray crystallography and spectroscopy are common methods used for this purpose. For example, the crystal structure of certain benzenesulfonamides reveals extensive intra- and intermolecular hydrogen bonds, stabilizing the molecular structure and affecting its reactivity (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For instance, the synthesis and investigation of bis-dimethylaminoethylamide of 4,4′-biphenyl disulfonic acid bis-benzenesulfomethylate showcases the compound's reactivity and potential application in different fields, despite being primarily studied for its myorelaxant properties (Khromov-Borisov et al., 1969).

Scientific Research Applications

Enzyme Inhibition and Molecular Docking

Sulfa drugs and their derivatives, such as those related to N-[bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide, have been explored for their enzyme inhibitory activities. For instance, synthesized Schiff bases derived from sulfamethoxazole showed inhibition on enzymes like cholesterol esterase, tyrosinase, and α-amylase, indicating potential for therapeutic applications in conditions where these enzymes are implicated (Alyar et al., 2019). Furthermore, molecular docking studies provide insights into the binding interactions between these inhibitors and enzymes, offering a basis for the design of more potent inhibitors.

Antioxidant Properties

Compounds incorporating triazine and sulfonamide moieties, similar in structure to N-[bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide, have been evaluated for their antioxidant properties. These compounds showed moderate DPPH radical scavenging and metal chelating activity, suggesting their potential use in combating oxidative stress-related diseases (Lolak et al., 2020).

Photodecomposition

Research on the photodecomposition of sulfamethoxazole, a compound related to N-[bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide, has revealed the formation of various photoproducts in acidic aqueous solutions. This study contributes to the understanding of the environmental fate and photostability of sulfonamide antibiotics (Zhou & Moore, 1994).

Crystal Structure and Inclusion Compounds

The crystal structure of N,N'-(p-phenylene)bis(benzenesulfonamide) and its inclusion compounds with solvents like acetone and dimethyl sulfoxide has been determined, illustrating the molecular arrangements and potential for forming host-guest complexes. Such studies are foundational in materials science for developing new materials with specific properties (Nagel, Bock, & Eller, 2000).

Catalytic Applications

Nickel (II) complexes bearing diaminobenzene and sulfonamide have been synthesized and characterized, demonstrating catalytic efficiency in the reduction of nitrobenzenes. This research opens avenues for developing new catalysts for environmental and synthetic applications (Dayan et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide” is not available, benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors .

properties

IUPAC Name

N-[bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S2/c1-12(2)16(13(3)4)11-17(14,15)10-8-6-5-7-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJMBIBARPVSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=NS(=O)(=O)C1=CC=CC=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197932
Record name N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide

CAS RN

53573-03-8
Record name N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53573-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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